molecular formula C15H23Cl2N3O2 B3236180 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride CAS No. 136369-09-0

2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride

Cat. No. B3236180
CAS RN: 136369-09-0
M. Wt: 348.3 g/mol
InChI Key: UIJYMLDYSRZPGY-UHFFFAOYSA-N
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Description

Piperazine derivatives are a class of organic compounds that contain a piperazine functional group. They are used in the synthesis of a variety of pharmaceuticals and have shown a wide range of biological activity .


Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of piperazine with various electrophiles. For example, a preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent . Recent developments in the synthesis of piperazines focus on methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the specific substituents attached to the piperazine ring. For example, 2-[2-(1-Piperazinyl)ethoxy]ethanol has a molecular formula of C8H18N2O2 .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the specific substituents present. Piperazine rings can undergo a variety of reactions, including C–H functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific substituents present. For example, 2-[2-(1-Piperazinyl)ethoxy]ethanol has a molecular weight of 174.241 Da .

Scientific Research Applications

Antiproliferative Activity

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides . These compounds were evaluated for their antiproliferative effect against four human cancer cell lines .

Synthesis of Monosubstituted Piperazines

The compound has been used in the synthesis of monosubstituted piperazine derivatives . These derivatives are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development .

Self-healing Polymers

Diels–Alder chemistry has been used to synthesize polymerization initiators and a dimethacrylic cross-linker that leads to efficient cleavage and reformation; self-healing . The initiators were prepared using 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione as an intermediate, and reacting this with furfuryl alcohol .

Structure Determination

The molecular and crystal structures of 8-benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene and 1-(9-ethoxy-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-en-8-yl)-ethanone have been XRD determined . This provides valuable information about the compound’s structure and its chemical relationship with similar compounds .

NMDA Receptor and VGCC Blockers

The compound has been identified as a potential NMDAR and VGCC inhibitor . This suggests that it could have neuroprotective potential and could be used in the treatment of neurological disorders .

Pharmaceutical Research

The compound is available for scientific research at MilliporeSigma . This suggests that it is being used in various pharmaceutical research applications .

Future Directions

The future directions in the field of piperazine derivatives are likely to involve the development of new synthetic methods and the exploration of new biological activities. The development of more environmentally friendly and cost-effective synthetic methods is also a key area of focus .

properties

IUPAC Name

4-(2-piperazin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.2ClH/c19-14-12-10-1-2-11(9-10)13(12)15(20)18(14)8-7-17-5-3-16-4-6-17;;/h1-2,10-13,16H,3-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJYMLDYSRZPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
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2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
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2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
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2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
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2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride

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